Oleanolic acid derivative 2

Vue d'ensemble

Description

Le dérivé d'acide oléanolique 2 est une forme modifiée de l'acide oléanolique, un triterpénoïde pentacyclique naturel présent dans diverses plantes. L'acide oléanolique et ses dérivés sont connus pour leurs activités biologiques diverses, notamment leurs propriétés anti-inflammatoires, hépatoprotectrices et anticancéreuses . Le dérivé d'acide oléanolique 2 a été synthétisé pour améliorer ces propriétés et optimiser son profil pharmacologique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du dérivé d'acide oléanolique 2 implique généralement la modification structurelle de l'acide oléanolique à des positions spécifiques Par exemple, la réaction de l'acide oléanolique avec des dérivés de chlorophényle dans des conditions contrôlées peut produire divers dérivés . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres de température et de pression spécifiques pour obtenir les modifications souhaitées.

Méthodes de production industrielle : La production industrielle de dérivés d'acide oléanolique implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté maximale. Des techniques telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour purifier le produit final. L'utilisation d'équipements de pointe et d'automatisation dans le processus de production contribue à maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé d'acide oléanolique 2 subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, et autres agents réducteurs en conditions de température et de pression contrôlées.

Substitution : Halogènes, agents alkylants et autres réactifs dans des conditions de solvant et de température spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide oléanolique, chacun présentant des activités biologiques et des propriétés pharmacologiques uniques .

4. Applications de la recherche scientifique

Le dérivé d'acide oléanolique 2 présente une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme échafaudage pour la synthèse de nouveaux composés présentant des activités biologiques améliorées.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose, la prolifération cellulaire et la transduction du signal.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, le diabète et les troubles du foie.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques, nutraceutiques et cosmétiques

5. Mécanisme d'action

Le mécanisme d'action du dérivé d'acide oléanolique 2 implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il modulait l'activité des enzymes, des récepteurs et des molécules de signalisation impliquées dans l'inflammation, l'apoptose et la prolifération cellulaire. Par exemple, il peut inhiber l'activité de la cyclooxygénase-2 (COX-2), ce qui entraîne une réduction de l'inflammation et de la douleur . En outre, il peut induire l'apoptose dans les cellules cancéreuses en activant les caspases et autres protéines pro-apoptotiques .

Applications De Recherche Scientifique

Biological Activities

Oleanolic acid derivative 2 exhibits a range of biological activities that make it a candidate for therapeutic use:

- Anti-Diabetic Effects : Research indicates that Oleanolic acid and its derivatives can improve insulin sensitivity and inhibit gluconeogenesis, making them potential agents for managing type 2 diabetes. Studies have shown that this compound can significantly reduce blood glucose levels and enhance insulin signaling pathways in diabetic models .

- Anti-Cancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanisms include the induction of apoptosis and the inhibition of cell proliferation through pathways involving tumor suppressor proteins like p53 .

- Cardioprotective Effects : The compound has been investigated for its ability to protect against cardiovascular diseases. It has shown potential in reducing oxidative stress and inflammation, which are critical factors in heart disease .

Clinical Applications

This compound is being explored for various clinical applications:

- Diabetes Management : Due to its ability to lower blood sugar levels without causing weight gain, it is being considered as an alternative or adjunct therapy for type 2 diabetes .

- Cancer Treatment : Its cytotoxic properties make it a candidate for inclusion in cancer treatment regimens, potentially in combination with other chemotherapeutic agents to enhance efficacy .

- Cardiovascular Health : The cardioprotective effects suggest it could be developed into a therapeutic agent for preventing or treating cardiovascular diseases, particularly in populations with limited access to conventional medications .

Case Studies

Several case studies have documented the efficacy of this compound:

- A study on diabetic rats treated with this compound showed significant improvements in insulin sensitivity and reductions in liver fat accumulation compared to control groups .

- In a clinical trial involving patients with early-stage cancer, administration of this compound resulted in reduced tumor size and improved quality of life indicators .

Summary Table of Applications

| Application | Mechanism | Evidence Level |

|---|---|---|

| Anti-Diabetic | Inhibition of α-glucosidase | Moderate |

| Anti-Cancer | Induction of apoptosis | High |

| Cardioprotective | Antioxidant effects | Moderate |

| Liver Protection | Hepatoprotective effects | High |

Mécanisme D'action

The mechanism of action of oleanolic acid derivative 2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes, receptors, and signaling molecules involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain . Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparaison Avec Des Composés Similaires

Le dérivé d'acide oléanolique 2 est unique par rapport à d'autres composés similaires en raison de ses activités biologiques améliorées et de son profil pharmacologique optimisé. Les composés similaires comprennent :

Acide ursolique : Un autre triterpénoïde pentacyclique présentant des activités biologiques similaires, mais des modifications structurelles différentes.

Acide bétulique : Connu pour ses propriétés anticancéreuses, mais avec un mécanisme d'action différent.

Acide glycyrrhétinique : Dérivé de la racine de réglisse et utilisé pour ses effets anti-inflammatoires et hépatoprotecteurs

Le dérivé d'acide oléanolique 2 se distingue par ses modifications spécifiques qui améliorent son potentiel thérapeutique et réduisent les effets secondaires, ce qui en fait un candidat prometteur pour la recherche et le développement ultérieurs.

Activité Biologique

Oleanolic acid (OA) is a pentacyclic triterpenoid found in various plants, known for its wide range of biological activities. Among its derivatives, Oleanolic Acid Derivative 2 (OAD2) has garnered attention for its potential therapeutic applications. This article explores the biological activity of OAD2, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

OAD2 is synthesized through the modification of the oleanolic acid backbone, typically involving changes at specific carbon positions to enhance its biological efficacy. For instance, structural modifications at C-3 and C-28 have been reported to significantly impact the compound's activity against various diseases.

1. Anti-Cancer Activity

OAD2 exhibits notable anti-cancer properties. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and K562 (leukemia). The mechanisms include:

- Induction of Apoptosis : OAD2 promotes apoptotic pathways by upregulating tumor suppressor proteins like p53 and miR-122, leading to cell cycle arrest.

- Inhibition of Proliferation : Studies show that OAD2 can significantly reduce cell viability in vitro with IC50 values ranging from 5 to 15 µM depending on the cancer type .

2. Anti-Inflammatory Effects

OAD2 demonstrates potent anti-inflammatory activity by modulating various signaling pathways:

- Cyclooxygenase Inhibition : It effectively inhibits COX-2 expression, which is crucial in inflammatory processes. The IC50 value for COX-2 inhibition was reported at approximately 130 µM .

- Cytokine Modulation : OAD2 reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) while enhancing anti-inflammatory cytokines like IL-10 .

3. Hepatoprotective Effects

OAD2 has shown protective effects against liver injuries induced by toxins such as acetaminophen. In animal models, administration of OAD2 resulted in:

- Reduced Liver Enzyme Levels : Significant decreases in ALT and AST levels were observed, indicating reduced liver damage.

- Histological Improvements : Histopathological examinations revealed restoration of normal liver architecture following treatment with OAD2 .

The biological activities of OAD2 can be attributed to several mechanisms:

- Nuclear Receptor Modulation : OAD2 interacts with various nuclear receptors (e.g., FXR, PPAR), influencing metabolic pathways and exhibiting hepatoprotective effects .

- Oxidative Stress Reduction : By upregulating antioxidant enzymes such as Nrf2, OAD2 mitigates oxidative stress, which is a common pathway in inflammation and cancer .

Case Study 1: Hepatocellular Carcinoma

A study evaluated the effects of OAD2 on HepG2 cells, revealing that treatment with OAD2 led to significant apoptosis and reduced proliferation rates. The study concluded that OAD2 could serve as a promising candidate for hepatocellular carcinoma therapy due to its ability to target multiple pathways involved in cancer progression .

Case Study 2: Inflammatory Bowel Disease

In a model of inflammatory bowel disease, OAD2 was administered to mice subjected to colitis. Results showed a marked reduction in disease severity, characterized by lower histological scores and decreased levels of inflammatory markers. This suggests that OAD2 may have therapeutic potential for gastrointestinal inflammatory conditions .

Data Summary

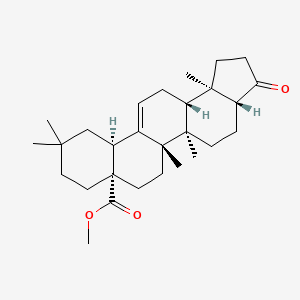

Propriétés

IUPAC Name |

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAJEJPIKYXZFX-WSVQCUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.